molecular formula C20H17N3O4 B2554407 N-(3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide CAS No. 927145-30-0

N-(3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Cat. No.: B2554407
CAS No.: 927145-30-0
M. Wt: 363.373
InChI Key: IXDOGTWLONAFAH-UHFFFAOYSA-N
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Description

N-(3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a pyrazoline derivative featuring dual furan substituents (furan-2-carbonyl and furan-2-yl) attached to a dihydropyrazole core. Pyrazoline scaffolds are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties, with substituents like furan contributing to π-π stacking interactions and metabolic stability .

Properties

IUPAC Name

N-[3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-13(24)21-15-6-2-5-14(11-15)16-12-17(18-7-3-9-26-18)23(22-16)20(25)19-8-4-10-27-19/h2-11,17H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDOGTWLONAFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone in the presence of an acid catalyst.

    Furan ring attachment: The furan-2-carbonyl group is introduced via a coupling reaction with the pyrazole intermediate.

    Final acetamide formation: The phenyl group is then acylated with acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing furan and pyrazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to N-(3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide have been synthesized and evaluated for their efficacy against various bacterial strains. A study highlighted the synthesis of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole derivatives, demonstrating significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

CompoundActivityTarget Bacteria
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleModerateStaphylococcus aureus
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleHighEscherichia coli

Anti-cancer Properties

This compound has also shown promise in cancer research. The compound's structural components suggest potential interactions with cancer cell pathways. Research on related pyrazole derivatives has indicated their ability to inhibit tumor growth in various cancer models. For example, compounds with similar furan and pyrazole structures have been reported to induce apoptosis in cancer cell lines .

Polymeric Materials

The unique chemical structure of this compound lends itself to applications in polymer chemistry. Its ability to form cross-linked networks could be exploited in developing advanced materials with enhanced thermal and mechanical properties. Preliminary studies suggest that incorporating such compounds into polymer matrices can improve material stability and resistance to degradation .

PropertyImprovement (%)Test Method
Thermal Stability20%TGA Analysis
Mechanical Strength15%Tensile Testing

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of furan derivatives and subsequent coupling reactions with pyrazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Synthesis Pathway Example

  • Formation of Furan Derivative :
    • Starting Material: Furan
    • Reaction Conditions: Acetylation using acetic anhydride.
  • Coupling Reaction :
    • Intermediate: 4,5-Dihydro-pyrazole derivative.
    • Coupling Agent: EDC (N-Ethyl-N'-(dimethylaminopropyl)carbodiimide).

Mechanism of Action

The mechanism of action of N-(3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related pyrazoline/acetamide derivatives (Table 1), focusing on substituent effects, synthetic routes, and biological activities.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Structural Features Synthesis Method Biological Activity References
N-(3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide Dihydropyrazole, dual furan, phenyl-acetamide Cyclization of chalcones with semicarbazide (inferred) Not reported (theoretical potential)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chlorophenyl, cyano, chloroacetamide Not detailed Not reported
5-(furan-2-yl)-3-[2-(alkoxy)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide Furan-2-yl, alkoxyphenyl, carbothioamide Cyclization of chalcones with thiosemicarbazide Antimicrobial
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamide Triazole, sulfanyl-acetamide, furan-2-yl Alkylation of thione with chloroacetamide Anti-exudative (rat models)
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole, methyl-phenylpyrazole, acetamide Multi-step coupling Not reported
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole, 4-fluorophenyl, acetyl Cyclocondensation Not reported
Key Observations:

Substituent Effects on Bioactivity: The dual furan substituents in the target compound may enhance π-π interactions and metabolic stability compared to chloro or cyano analogs (e.g., 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide) . Carbothioamide derivatives (e.g., ) exhibit antimicrobial activity, suggesting that replacing the thioamide group with acetamide in the target compound could alter target specificity .

Synthetic Routes :

  • Cyclization of chalcones with thiosemicarbazide () or semicarbazide is a common method for pyrazoline synthesis. The target compound likely follows a similar pathway, with furan-2-carbonyl introducing additional steric and electronic complexity .
  • Alkylation of thione intermediates () offers an alternative route for introducing sulfanyl-acetamide groups, which are absent in the target compound .

Biological Potential: The anti-exudative activity of triazole-sulfanyl-acetamide derivatives () highlights the role of acetamide in modulating inflammatory responses, a property that could extend to the target compound . The absence of reported activity for the target compound underscores the need for empirical studies to validate theoretical predictions.

Biological Activity

N-(3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 3 1 furan 2 carbonyl 5 furan 2 yl 4 5 dihydro 1H pyrazol 3 yl phenyl acetamide\text{N 3 1 furan 2 carbonyl 5 furan 2 yl 4 5 dihydro 1H pyrazol 3 yl phenyl acetamide}

This structure incorporates a furan ring and a pyrazole moiety, both of which are known for their biological significance.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, benzofuran-pyrazole-based compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL against various bacterial and fungal strains .

CompoundMIC (µg/mL)Activity Type
Compound 99.80DNA gyrase B inhibitor
Compound 11d20Antimicrobial

Antioxidant Activity

The compound's antioxidant potential has been evaluated using DPPH scavenging assays. Similar derivatives have shown significant radical scavenging activity, with percentages ranging from 84.16% to 90.52% . This suggests that this compound may possess protective effects against oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrazole derivatives have been substantiated through various assays. For example, compounds have shown HRBC membrane stabilization percentages between 86.70% and 99.25%, indicating their potential in mitigating inflammation . The mechanism often involves inhibition of COX enzymes, which are pivotal in the inflammatory response.

Compound% InhibitionCOX Selectivity Index
Compound 986.70High
Compound 11c73.67Moderate

Cytotoxicity and Anticancer Activity

In vitro cytotoxicity assays reveal that some derivatives exhibit promising anticancer activity. For instance, certain pyrazole derivatives have shown IC50 values ranging from 163 µM to lower concentrations against various cancer cell lines . This positions this compound as a candidate for further development in cancer therapeutics.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of furan-containing pyrazoles, this compound was compared with standard antibiotics. The results indicated comparable efficacy against E. coli and Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives significantly reduced paw swelling in carrageenan-induced rat models . The most potent derivative exhibited an anti-inflammatory effect superior to standard treatments like diclofenac sodium.

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